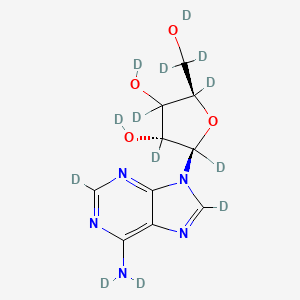

Adenosine-d13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

N,N,2,8-tetradeuterio-9-[(2R,3R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-amine |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7-,10-/m1/s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D,18D/hD2 |

InChI Key |

OIRDTQYFTABQOQ-TVXZAARGSA-N |

Isomeric SMILES |

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3([C@](C([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Application of Adenosine-d13 in Research

This guide provides a comprehensive overview of the primary application of this compound in scientific research, focusing on its role as a stable isotope-labeled internal standard for quantitative mass spectrometry.

Introduction to Adenosine and the Role of Isotopic Labeling

Adenosine is a naturally occurring purine nucleoside that plays a crucial role in cellular energy transfer as a component of adenosine triphosphate (ATP).[1][2] It is also a key signaling molecule in the cardiovascular, nervous, and immune systems, acting through four G protein-coupled receptors: A1, A2A, A2B, and A3.[3][4][5][6] Given its wide-ranging physiological effects, from regulating heart rate to modulating inflammatory responses, the accurate quantification of endogenous adenosine levels in biological samples is critical for a variety of research fields, including pharmacology and metabolic studies.[7][8]

The primary challenge in quantifying small molecules like adenosine in complex biological matrices (e.g., blood, tissue extracts) is the potential for sample loss during preparation and variability in instrument response. To address this, researchers employ a technique called stable isotope dilution mass spectrometry, which utilizes a stable isotope-labeled version of the analyte as an internal standard. This compound is a deuterated form of adenosine, meaning that 13 hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic labeling makes this compound chemically identical to natural adenosine but distinguishable by its higher mass.[3]

Core Application: Internal Standard in Mass Spectrometry

The principal use of this compound in research is as an internal standard for the accurate quantification of adenosine using liquid chromatography-mass spectrometry (LC-MS) or LC-MS/MS.[7] Stable isotope-labeled compounds are considered the gold standard for quantitative mass spectrometry because they behave identically to the analyte of interest during sample extraction, purification, and ionization, but can be distinguished by the mass spectrometer.[3] This co-elution and co-ionization corrects for any sample loss or matrix effects that might otherwise lead to inaccurate measurements.

Quantitative Data for Mass Spectrometry

The following table summarizes the key mass-to-charge ratios (m/z) for adenosine and a representative isotopically labeled internal standard used in selected reaction monitoring (SRM) mass spectrometry.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Adenosine | 268.2 | 136.1 | Positive |

| Labeled Adenosine (Internal Standard) | 272.8 | 136.2 | Positive |

This data is representative of typical values found in LC-MS/MS methods for adenosine quantification.[9][10][11]

Experimental Protocols

General Workflow for Adenosine Quantification using this compound

The following diagram illustrates a typical workflow for the quantification of adenosine in a biological sample using this compound as an internal standard.

Caption: Workflow for adenosine quantification using this compound.

Detailed Methodology for LC-MS/MS Analysis

The following is a representative protocol for the quantification of adenosine in a biological matrix, synthesized from common practices in the field.[9][10][11]

1. Sample Preparation:

- To a 100 µL aliquot of the biological sample (e.g., plasma, cell lysate), add a known concentration of this compound solution to serve as the internal standard.

- Precipitate proteins by adding a solvent such as acetonitrile or perchloric acid.

- Vortex the mixture and then centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

- Column: A C18 reversed-phase column is commonly used.

- Mobile Phase: A gradient of an aqueous solvent (e.g., 25mM ammonium acetate in water) and an organic solvent (e.g., acetonitrile) is typically employed.[9]

- Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

- Injection Volume: Typically 10 µL of the reconstituted sample is injected.[9]

3. Mass Spectrometry (MS):

- Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.

- Analysis Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is used for its high selectivity and sensitivity.

- SRM Transitions:

- For adenosine: Monitor the transition from the precursor ion (m/z 268.2) to a specific product ion (m/z 136.1).[10][11]

- For this compound (as the internal standard): Monitor the transition from its precursor ion to its corresponding product ion. The exact m/z will depend on the deuteration pattern, but will be higher than that of unlabeled adenosine.

4. Data Analysis:

- Integrate the chromatographic peak areas for both adenosine and this compound.

- Calculate the ratio of the peak area of adenosine to the peak area of this compound.

- Construct a calibration curve using known concentrations of adenosine standards spiked with the same amount of this compound.

- Determine the concentration of adenosine in the unknown samples by comparing their peak area ratios to the calibration curve.

Adenosine Metabolism and Signaling Context

To understand the importance of accurately measuring adenosine levels, it is helpful to visualize its metabolic context. The following diagram illustrates the key pathways of adenosine metabolism.

Caption: Simplified overview of adenosine metabolism and signaling.

This pathway highlights how adenosine is produced from the breakdown of ATP, particularly under conditions of high energy demand or cellular stress.[2] Its rapid metabolism by adenosine deaminase to inosine underscores the necessity for precise and rapid analytical methods to capture its transient signaling roles.[2]

Conclusion

This compound is an indispensable tool in modern biomedical research, enabling the accurate and reliable quantification of endogenous adenosine. Its application as an internal standard in LC-MS/MS methodologies allows researchers to overcome the challenges of sample variability and matrix effects, providing high-quality data for studies in pharmacology, physiology, and drug development. The methodologies outlined in this guide provide a framework for the robust measurement of this critical signaling molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. CV Pharmacology | Adenosine [cvpharmacology.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Adenosine and adenosine receptors in metabolic imbalance-related neurological issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine Metabolism, Immunity and Joint Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine therapy: a new approach to chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.und.edu [med.und.edu]

- 10. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Pinnacle of Precision: A Technical Guide to Stable Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the quest for quantitative accuracy and precision is paramount. Stable Isotope Dilution Mass Spectrometry (SID-MS) stands as a gold standard, offering unparalleled reliability in the measurement of a wide array of analytes. This guide provides an in-depth exploration of the core principles of SID-MS, its critical applications in drug development, detailed experimental protocols, and a summary of its performance characteristics.

The Core Principle: Isotopic Harmony in Quantification

Stable Isotope Dilution Mass Spectrometry is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample.[1][2] This "internal standard" is chemically identical to the endogenous analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3]

The fundamental premise of SID-MS is that the isotopically labeled internal standard behaves identically to the native analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[1][3] Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the mass spectrometric signal of the analyte to that of the internal standard is directly proportional to the concentration of the analyte.[1] This method effectively corrects for matrix effects and variations in sample recovery, leading to highly accurate and precise measurements.[1]

The general workflow of a SID-MS experiment is depicted below:

Applications in Drug Development

SID-MS is an indispensable tool throughout the drug development pipeline, from preclinical studies to clinical trials. Its high specificity and accuracy are crucial for making informed decisions at every stage.

Preclinical Pharmacokinetics and Toxicokinetics

In preclinical studies, SID-MS is employed to determine the pharmacokinetic (PK) and toxicokinetic (TK) profiles of drug candidates.[4][5][6][7][8] These studies involve measuring the absorption, distribution, metabolism, and excretion (ADME) of a drug in animal models. Accurate quantification of the drug and its metabolites in various biological matrices is essential for establishing dose-response relationships and assessing the safety profile of the compound.[6]

Therapeutic Drug Monitoring (TDM)

For drugs with a narrow therapeutic index, therapeutic drug monitoring (TDM) is critical to ensure efficacy while avoiding toxicity.[9][10][11][12][13] SID-MS offers a robust and reliable method for quantifying drug concentrations in patient samples, such as plasma or serum, allowing for personalized dose adjustments.[9][10][11]

The workflow for a typical TDM application using SID-MS is illustrated below:

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. lovelacebiomedical.org [lovelacebiomedical.org]

- 5. Application of population pharmacokinetics for preclinical safety and efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of toxicokinetic data in preclinical safety assessment: a toxicologic pathologist perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. Toxicokinetic evaluation in preclinical studies.pptx [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. Bioanalytical LC–MS/MS validation of therapeutic drug monitoring assays in oncology [ouci.dntb.gov.ua]

- 11. Development and validation of analytical methods for therapeutic drug monitoring [tesidottorato.depositolegale.it]

- 12. Bioanalytical LC-MS/MS validation of therapeutic drug monitoring assays in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of an analytical method using liquid chromatography-tandem mass spectrometry for the therapeutic drug monitoring of seven cardiovascular drugs in clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenosine-d13: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental applications of Adenosine-d13. This deuterated analog of adenosine is a critical tool in various research fields, particularly in metabolic studies, pharmacokinetics, and as an internal standard for quantitative mass spectrometry.

Core Chemical Properties and Structure

This compound is a stable, isotopically labeled version of adenosine where 13 hydrogen atoms have been replaced by deuterium. This substitution imparts a higher molecular weight without significantly altering the chemical reactivity, making it an ideal tracer and internal standard.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below, with data for unlabeled adenosine provided for comparison.

| Property | This compound | Adenosine (Unlabeled) |

| Molecular Formula | C₁₀D₁₃N₅O₄[1] | C₁₀H₁₃N₅O₄[2][3][4][5] |

| Molecular Weight | 280.32 g/mol (Calculated) | 267.24 g/mol [2][3][4] |

| Appearance | White to off-white solid[1] | White crystalline powder[3][6] |

| Solubility | Soluble in DMSO.[3] | Soluble in hot water, DMSO, and dimethyl formamide. Practically insoluble in alcohol.[3][6] Solubility in water increases with warming and lower pH.[6] |

| Purity (Typical) | ≥95% | ≥98% |

| Unlabeled CAS Number | 58-61-7 (for reference)[1] | 58-61-7[2][4][5] |

Chemical Structure

Adenosine is a purine nucleoside composed of an adenine molecule attached to a ribose sugar moiety via a β-N9-glycosidic bond[2][7]. The structure of this compound is identical in terms of atomic connectivity and stereochemistry, with deuterium atoms replacing hydrogen atoms at various positions on both the adenine and ribose rings.

The key structural features include:

-

Adenine Base: A planar, aromatic heterocyclic amine.

-

Ribose Sugar: A five-carbon sugar ring in a furanose form.

-

Glycosidic Bond: The covalent bond that links the adenine base to the ribose sugar.

Experimental Protocols

The use of this compound in research necessitates specific protocols for its synthesis, purification, and analysis. The following sections provide detailed methodologies for key experiments.

Synthesis of Deuterated Adenosine

The synthesis of deuterated nucleosides like this compound typically involves multi-step chemical reactions. A general approach can be adapted from methods used for synthesizing other deuterated adenosine analogs.

Methodology:

-

Starting Material Protection: Protect the hydroxyl groups of a suitable adenosine precursor (e.g., 2',3',5'-tri-O-acetyl-adenosine) to prevent unwanted side reactions.

-

Deuterium Exchange: Introduce deuterium atoms through a base-catalyzed hydrogen-deuterium exchange reaction. This can be achieved by dissolving the protected precursor in a deuterated solvent (e.g., D₂O) with a suitable base (e.g., NaOD) and heating the mixture under reflux.

-

Dehalogenation (if applicable): For precursors with halogen substitutions, dehalogenation using deuterium gas in the presence of a catalyst (e.g., Palladium on carbon) can be employed to introduce deuterium.

-

Deprotection: Remove the protecting groups from the hydroxyl moieties to yield the final deuterated adenosine product.

-

Purification: Purify the crude product using chromatographic techniques as described in the following section.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the synthesized this compound is crucial to remove unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts. Reversed-phase HPLC is a commonly used technique for this purpose.

Methodology:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1 M ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5-50% B (linear gradient)

-

25-30 min: 50% B

-

30-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 260 nm.

-

Procedure: a. Dissolve the crude product in a minimal amount of the initial mobile phase. b. Inject the sample onto the HPLC system. c. Collect fractions corresponding to the main product peak. d. Combine the collected fractions and lyophilize to obtain the purified this compound.

Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and isotopic purity of this compound. Due to the high level of deuteration, ¹H NMR will show significantly reduced signal intensity, while ²H (Deuterium) NMR will be informative.

Methodology for ²H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in a non-deuterated solvent (e.g., DMSO or H₂O).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

-

Parameters:

-

Observe Nucleus: ²H

-

Solvent: Non-deuterated (to avoid a large solvent signal)

-

Temperature: 25 °C

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Sufficient to achieve a good signal-to-noise ratio (may require a larger number of scans compared to ¹H NMR).

-

-

Data Analysis: The resulting spectrum will show peaks corresponding to the different deuterium environments in the molecule. The chemical shifts will be similar to the proton chemical shifts in unlabeled adenosine. Integration of the peaks can be used to assess the relative deuteration at different positions.

Quantification by LC-MS/MS using this compound as an Internal Standard

This compound is widely used as an internal standard for the accurate quantification of endogenous adenosine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation (e.g., Plasma): a. To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (internal standard). b. Add 300 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4 °C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

-

LC-MS/MS System:

-

LC Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate adenosine from other matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

-

MRM Transitions:

-

Adenosine: Monitor the transition of the precursor ion (m/z 268.1) to a specific product ion (e.g., m/z 136.1).

-

This compound: Monitor the transition of its precursor ion (e.g., m/z 281.2) to the same product ion (m/z 136.1) or a deuterated fragment.

-

-

Quantification: a. Generate a calibration curve by analyzing standards containing known concentrations of unlabeled adenosine and a fixed concentration of this compound. b. Plot the ratio of the peak area of adenosine to the peak area of this compound against the concentration of adenosine. c. Determine the concentration of adenosine in the biological samples by interpolating their peak area ratios on the calibration curve.

Adenosine Signaling Pathway

Adenosine is a crucial signaling molecule that exerts its effects by activating four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The metabolic pathway leading to the production of extracellular adenosine is tightly regulated.

Caption: Adenosine metabolism and signaling pathway.

Experimental Workflow: Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of adenosine in a biological sample using this compound as an internal standard.

Caption: Workflow for adenosine quantification using this compound.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, biochemistry, and drug development. Its chemical and physical properties make it an excellent internal standard for mass spectrometry-based quantification, enabling accurate and precise measurement of endogenous adenosine levels in various biological matrices. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the effective utilization of this compound in experimental settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Adenosine CAS#: 58-61-7 [m.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Adenosine Injection, USP [dailymed.nlm.nih.gov]

- 7. Adenosine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Adenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated adenosine. The strategic incorporation of deuterium into adenosine, a vital nucleoside, offers a powerful tool for various research applications, including metabolic studies, pharmacokinetic analysis, and structural biology. This document details established chemical and enzymatic synthesis routes, purification protocols, and analytical techniques for the characterization of deuterated adenosine.

Synthesis of Deuterated Adenosine

The introduction of deuterium into the adenosine molecule can be achieved through chemical synthesis, enzymatic reactions, or direct hydrogen-deuterium (H/D) exchange. The choice of method depends on the desired position and level of deuteration.

Chemical Synthesis

Chemical synthesis provides a versatile approach to introduce deuterium at specific positions within the adenosine molecule. A common strategy involves the use of deuterated reagents in a multi-step synthesis. For instance, the synthesis of a dideuterium-labeled adenosine triphosphate (ATP) analogue has been described in detail, which can be adapted for adenosine synthesis.[1] This method typically involves the reduction of a suitable precursor with a deuterating agent like lithium aluminum deuteride (LiAlD₄).

A general workflow for the chemical synthesis of deuterated adenosine analogs is depicted below:

Enzymatic Synthesis

Enzymatic methods offer high specificity and efficiency for the synthesis of deuterated nucleosides, particularly for labeling the ribose moiety. A comprehensive, one-pot enzymatic protocol has been developed for the synthesis of a complete set of nucleotides, including ATP, specifically deuterated at each of the five ribose carbons.[2] This method utilizes a series of enzymes to convert a specifically labeled D-ribose into the corresponding nucleoside triphosphate. The same principle can be applied to synthesize deuterated adenosine.

The enzymatic synthesis pathway for ribose-deuterated ATP is illustrated below:

Table 1: Reported Yields for Enzymatic Synthesis of Deuterated Nucleoside Triphosphates[2]

| Nucleotide | Yield (%) | Reaction Time (h) |

| ATP | 85 - 96 | 5 - 15 |

| GTP | 61 - 76 | 20 - 24 |

| UTP | 54 - 86 | 12 - 24 |

| CTP | 95 - 99 | 5 - 10 |

Hydrogen-Deuterium Exchange

Direct H/D exchange is a straightforward method for introducing deuterium into the adenosine molecule, particularly at the purine base. This method involves exposing adenosine to a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst.[3][4] Various metal catalysts, including palladium on carbon (Pd/C) and ruthenium-based catalysts, have been shown to facilitate this exchange.[5][6] The efficiency and regioselectivity of the exchange can be influenced by the catalyst, temperature, and reaction time.

Purification of Deuterated Adenosine

Following synthesis, the deuterated adenosine must be purified to remove unreacted starting materials, reagents, and byproducts. The most common purification techniques are High-Performance Liquid Chromatography (HPLC) and recrystallization.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used and effective method for the purification and analysis of adenosine and its derivatives.[7][8] The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Table 2: Exemplary HPLC Conditions for Adenosine Purification and Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| SUPELCOSIL™ LC-18-T (15 cm x 4.6 mm, 3 µm) | Gradient: 0.1 M potassium phosphate (pH 7) and acetonitrile | 1.0 | UV, 254 nm | |

| Zorbax Eclipse XDB-C18 (150 x 4.6 mm) | Isocratic: 93% deionized water and 7% acetonitrile | 1.0 | UV, 260 nm | [7] |

| C18 column | Isocratic: Water with 7% v/v acetonitrile | 0.8 | UV, 260 nm | [8] |

| Atlantis IS dC18 (4.6 x 20 mm, 3 µm) | Isocratic: 10 mM sodium phosphate, 5 mM tetrabutyl ammonium phosphate, 2% acetonitrile in water | 3.0 | PDA, 254 nm | [9] |

| Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) | Gradient: 0.4% phosphoric acid and methanol | 0.9 | UV, 257 nm | [10] |

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. A detailed protocol for the recrystallization of adenosine from an aqueous solution has been reported, yielding a previously uncharacterized crystalline form. This method is particularly advantageous as it avoids the use of organic solvents.

Experimental Protocol for Adenosine Recrystallization:

-

Dissolve adenosine in water at 20 °C to a concentration of 50 mM to create a saturated solution.

-

Heat the solution to 70 °C for 20 minutes to ensure complete dissolution.

-

Induce supersaturation and nucleation by cooling the hot solution on ice for 20 minutes.

-

Store the resulting crystal suspension at room temperature for 72 hours to allow for equilibration with the mother liquor.

-

Collect the crystals by centrifugation.

-

Resuspend the crystals in either distilled water or a desired buffer.

Analysis and Characterization

The successful synthesis and purification of deuterated adenosine must be confirmed through rigorous analytical techniques. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for verifying the position and extent of deuterium incorporation. While ¹H NMR can show the disappearance or reduction of signals corresponding to the deuterated positions, ²H (Deuterium) NMR provides a direct observation of the deuterium atoms.[11] The chemical shifts in ²H NMR are very similar to those in ¹H NMR, simplifying spectral interpretation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to quantify the level of deuterium incorporation.[12] By comparing the mass spectrum of the deuterated adenosine with that of its non-deuterated counterpart, the number of incorporated deuterium atoms can be precisely determined. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition.

The overall process for the synthesis and purification of deuterated adenosine is summarized in the following workflow diagram:

Conclusion

The synthesis and purification of deuterated adenosine are critical processes for advancing research in various scientific disciplines. This guide has outlined the key chemical and enzymatic methodologies for deuterium incorporation, detailed robust purification protocols using HPLC and recrystallization, and described the essential analytical techniques for characterization. By leveraging these methods, researchers can produce high-quality deuterated adenosine to facilitate their investigations into biological systems and drug development.

References

- 1. Synthesis of the biologically important dideuterium-labelled adenosine triphosphate analogue ApppI(d2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]

- 3. Hydrogen exchange in nucleosides and nucleotides. Measurement of hydrogen exchange by stopped-flow and ultraviolet difference spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen‐Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. cas.zju.edu.cn [cas.zju.edu.cn]

- 11. Hydrogen deuterium exchange within adenosine deaminase provides long range protein networks and structural motifs for the thermal activation of active site chemistry - American Chemical Society [acs.digitellinc.com]

- 12. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Isotope Effects in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotope effects in mass spectrometry, a powerful tool for researchers in various scientific disciplines, including drug development. From fundamental principles to practical applications, this document offers detailed insights into how isotopic substitution can be leveraged to elucidate reaction mechanisms, quantify biological processes, and enhance the pharmacokinetic properties of therapeutic agents.

Core Principles of Isotope Effects in Mass Spectrometry

Isotopes are atoms of the same element that contain the same number of protons but a different number of neutrons, resulting in different atomic masses.[1] This mass difference, though small, can lead to measurable changes in the physical and chemical properties of molecules, which are known as isotope effects. Mass spectrometry, with its ability to differentiate ions based on their mass-to-charge ratio (m/z), is an ideal technique for observing and quantifying these effects.[1][2]

The Origin of Isotope Effects

The primary origin of isotope effects lies in the differences in vibrational frequencies of chemical bonds. A bond involving a heavier isotope will have a lower vibrational frequency and, consequently, a lower zero-point energy (ZPE). This means that more energy is required to break a bond with a heavier isotope compared to a lighter one, leading to differences in reaction rates.[3]

Types of Isotope Effects

There are two main types of isotope effects relevant to mass spectrometry:

-

Kinetic Isotope Effect (KIE): This is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] It is expressed as the ratio of the rate constant of the reaction with the light isotope (k_L) to the rate constant with the heavy isotope (k_H). A KIE greater than 1 (k_L / k_H > 1) is considered a "normal" KIE, indicating that the reaction is slower with the heavier isotope. An "inverse" KIE (k_L / k_H < 1) occurs when the reaction with the heavier isotope is faster. KIEs are particularly significant in studying reaction mechanisms, as they can help identify the rate-determining step.[3]

-

Thermodynamic (or Equilibrium) Isotope Effect (TIE or EIE): This refers to the effect of isotopic substitution on the equilibrium constant of a reaction. It arises from the differences in the ZPE of the reactants and products. TIEs are generally smaller than KIEs but can provide valuable information about the thermodynamics of a reaction.

Data Presentation: Quantitative Insights into Isotope Effects

The ability to quantify isotope effects is crucial for their application in research. The following tables provide essential quantitative data related to natural isotopic abundances and observed kinetic isotope effects.

Natural Abundance of Common Isotopes

The predictable natural abundance of isotopes is fundamental to their use in mass spectrometry. The presence of heavier isotopes gives rise to characteristic isotopic patterns in a mass spectrum, which can be used to identify the elemental composition of a molecule.[2][4]

| Element | Isotope | Atomic Mass (amu) | Natural Abundance (%) |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 | |

| Sulfur | ³²S | 31.972071 | 94.93 |

| ³³S | 32.971458 | 0.76 | |

| ³⁴S | 33.967867 | 4.29 | |

| Chlorine | ³⁵Cl | 34.968853 | 75.78 |

| ³⁷Cl | 36.965903 | 24.22 | |

| Bromine | ⁷⁹Br | 78.9183 | 50.69 |

| ⁸¹Br | 80.9163 | 49.31 |

Table 1: Natural isotopic abundances and atomic masses of selected elements.[5]

The presence of chlorine or bromine in a molecule gives rise to a characteristic M+2 peak in the mass spectrum due to the significant abundance of their heavier isotopes (³⁷Cl and ⁸¹Br).[6][7][8] The intensity ratio of the M and M+2 peaks can be used to determine the number of chlorine or bromine atoms in a molecule.[7]

Kinetic Isotope Effect (KIE) Values

The magnitude of the KIE provides valuable information about the transition state of a reaction. Deuterium KIEs (kH/kD) are particularly large due to the doubling of the mass of hydrogen.[9]

| Reaction Type | Enzyme/System | Substrate | kH/kD | Reference |

| C-H Bond Cleavage | Cytochrome P450 | Toluene | 4.0 - 11.0 | [1] |

| Hydride Transfer | Yeast Alcohol Dehydrogenase | Ethanol | 2.19 ± 0.05 | [7] |

| N-demethylation | Cytochrome P450 | Morphine | ~2 | [10] |

| O-demethylation | Cytochrome P450 2C19 | Deuterated Chemotype | 4.0 | [11] |

| Hydroxylation | Cytochrome P450 | Deuterated Drug Candidate | 1.5 - 7.0 | [12] |

Table 2: Representative Kinetic Isotope Effect (KIE) values for various enzymatic reactions.

Visualizing Isotope Effects and Experimental Workflows

Diagrams are essential for understanding the complex relationships and workflows involved in studying isotope effects. The following sections provide Graphviz diagrams to illustrate key concepts.

The Kinetic Isotope Effect (KIE)

This diagram illustrates the fundamental principle of the kinetic isotope effect, showing the difference in activation energy for breaking a bond with a light versus a heavy isotope.

Caption: Energy profile illustrating the Kinetic Isotope Effect.

Experimental Protocols

Detailed experimental design is critical for the accurate measurement and interpretation of isotope effects. This section outlines the methodologies for key experiments.

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique used for quantitative proteomics.[6][13] It involves growing two populations of cells in media that are identical except that one contains a "light" (natural abundance) and the other a "heavy" (isotope-labeled) essential amino acid (e.g., ¹³C₆-Arginine).[9][14]

Experimental Workflow:

-

Adaptation Phase:

-

Culture two cell populations in parallel.

-

One population is grown in "light" SILAC medium (containing natural amino acids).

-

The second population is grown in "heavy" SILAC medium (containing a stable isotope-labeled amino acid).

-

Cells are cultured for at least five passages to ensure complete incorporation of the labeled amino acid into the proteome.[9]

-

Verify labeling efficiency (>95%) by mass spectrometry analysis of a small aliquot of cells.

-

-

Experimental Phase:

-

Treat the two cell populations according to the experimental design (e.g., one treated with a drug, the other as a control).

-

Harvest and lyse the cells from both populations.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.[4]

-

-

Sample Preparation for Mass Spectrometry:

-

Perform in-solution or in-gel digestion of the combined protein mixture (typically with trypsin).

-

Clean up the resulting peptide mixture using solid-phase extraction (e.g., C18 desalting).

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic label.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify and quantify the peptide pairs.

-

The ratio of the peak intensities of the "heavy" and "light" peptides reflects the relative abundance of the protein in the two cell populations.[9]

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isotope Ratio Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 3. researchgate.net [researchgate.net]

- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. m.youtube.com [m.youtube.com]

- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. web.gps.caltech.edu [web.gps.caltech.edu]

- 12. Isotope effect studies on the cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Interpreting the Certificate of Analysis for Adenosine-d13

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Adenosine-d13, a deuterium-labeled stable isotope of adenosine. Understanding the data presented in a CoA is critical for ensuring the quality and suitability of this material for research and development purposes, particularly in studies involving drug metabolism, pharmacokinetics, and as an internal standard in quantitative bioanalysis.

Summary of Quantitative Data

The quantitative data from a representative Certificate of Analysis for this compound is summarized below. This information is crucial for assessing the identity, purity, and isotopic labeling of the compound.

| Parameter | Specification | Result |

| Appearance | White to off-white (Solid) | Complies |

| Purity (HPLC) | --- | 96.6%[1] |

| Isotopic Enrichment | --- | 96.9%[1] |

| Molecular Formula | C10D13N5O4 | C10D13N5O4[1] |

| Molecular Weight | 280.32 | 280.32[1] |

Adenosine Signaling Pathway

This compound, as a stable isotope-labeled analog of adenosine, is an invaluable tool for studying the adenosine signaling pathway. Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in cellular physiology by activating four G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are involved in a wide range of physiological and pathological processes. The diagram below illustrates the general mechanism of action of adenosine.

Experimental Protocols and Workflows

The following sections detail the likely methodologies used to obtain the quantitative data presented in the Certificate of Analysis.

The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC) with UV detection. This technique separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Workflow for HPLC Purity Analysis

Detailed HPLC Protocol (Representative)

-

Instrumentation: An Agilent 1100 series LC system or equivalent, equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 25 mM Ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute compounds with higher hydrophobicity.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10 µL.

-

Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.

The isotopic enrichment of this compound is a critical parameter that confirms the extent of deuterium incorporation. This is typically determined by mass spectrometry (MS), often coupled with a chromatographic separation technique like LC.

Experimental Workflow for Isotopic Enrichment Analysis by LC-MS

Detailed Mass Spectrometry Protocol (Representative)

-

Instrumentation: A triple quadrupole mass spectrometer or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an LC system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for adenosine analysis.

-

Mass Analysis: The mass spectrometer is set to scan a mass range that includes the molecular ions of unlabeled adenosine (C10H13N5O4, MW ≈ 267.24) and the fully deuterated this compound (C10D13N5O4, MW ≈ 280.32).

-

Data Analysis: The isotopic enrichment is calculated by comparing the intensity of the mass peak corresponding to this compound to the sum of intensities of all relevant isotopologue peaks. The formula for calculating isotopic enrichment is:

Isotopic Enrichment (%) = [Intensity(d13) / (Intensity(d0) + ... + Intensity(d13))] x 100

Where Intensity(dx) is the intensity of the mass peak for the species with 'x' deuterium atoms.

References

Safety and handling of deuterium-labeled compounds

An In-depth Technical Guide to the Safety and Handling of Deuterium-Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for deuterium-labeled compounds. Deuterium, a stable, non-radioactive isotope of hydrogen, is an invaluable tool in research and drug development, primarily for probing reaction mechanisms, altering metabolic pathways, and as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. While the chemical properties of deuterated compounds are nearly identical to their hydrogen-containing counterparts, the mass difference introduces unique isotopic effects and specific handling requirements.

General Safety and Handling Principles

Deuterium-labeled compounds share the same fundamental chemical hazards as their non-labeled analogues. The primary risk assessment for any new compound should be based on the parent molecule's toxicological and physical properties. Standard laboratory safety protocols are the foundation for safe handling.

1.1 Personal Protective Equipment (PPE)

Appropriate PPE is dictated by the specific chemical properties of the compound and the nature of the experiment.

-

Eye Protection : Safety glasses or chemical safety goggles should be worn at all times.[1]

-

Hand Protection : Wear appropriate chemical-resistant gloves.[1]

-

Body Protection : A lab coat is standard. For highly flammable or toxic substances, flame-retardant or specialized protective clothing may be necessary.[2]

-

Respiratory Protection : Work should be conducted in a well-ventilated area or a fume hood. Respiratory protection is generally not needed under normal use conditions but may be required if aerosols are generated or for handling highly volatile or toxic compounds.[1][3]

1.2 Storage and Incompatibilities

Proper storage is crucial to maintain the isotopic and chemical purity of deuterium-labeled compounds.

-

General Storage : Keep containers tightly sealed and store in a cool, dry, and well-ventilated area. Many deuterated compounds, particularly solvents, are hygroscopic (readily absorb moisture from the air) and should be stored under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Specific Storage for Solvents : Certain solvents require specific conditions. For example, Chloroform-d is sensitive to light and oxidation and should be refrigerated.[4][5]

-

Incompatible Materials : Avoid contact with strong oxidizing agents. For specific incompatibilities, always refer to the Safety Data Sheet (SDS) of the parent compound.

1.3 Spill and Emergency Procedures

Emergency procedures are identical to those for the non-labeled compound.

-

Deuterium Gas Leaks : Deuterium gas is extremely flammable and can form explosive mixtures with air.[2][6] In case of a leak, evacuate the area, eliminate all ignition sources, and ensure adequate ventilation.[2][7] Do not extinguish a leaking gas fire unless the leak can be stopped safely, as explosive re-ignition can occur.[2][8]

-

Liquid Spills : Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3] Ensure proper ventilation.

Isotopic Effects: Biological and Toxicological Profile

Deuterium is a stable, non-radioactive isotope and poses no radiological threat in its natural state.[9][10] The primary health considerations unique to deuterium substitution stem from the Kinetic Isotope Effect (KIE) .

2.1 The Deuterium Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[11][12] If the cleavage of this bond is the rate-determining step in a chemical or enzymatic reaction, the reaction will proceed more slowly for the deuterated compound.[13][14][15] This phenomenon is the basis for using deuterium labeling to enhance the metabolic stability of drug candidates.[11][16]

Caption: Energy profile showing the higher activation energy for C-D vs. C-H bond cleavage.

2.2 Toxicity Profile

-

General Compounds : For most deuterated organic molecules at typical research concentrations, the toxicity is considered identical to the parent compound.

-

Deuterium Oxide (Heavy Water) : The human body naturally contains a small amount of deuterium (equivalent to about five grams of heavy water), which is harmless.[9] However, high concentrations are toxic. If a significant percentage of an organism's body water is replaced with D₂O, it can inhibit cell division, leading to cell dysfunction and death.[9] This is due to the strengthening of hydrogen bonds when deuterium is substituted, which affects vital biochemical reactions.[9][10]

| Organism | Level of Body Water Deuteration | Effect |

| Rats | ~50% | Lethal after approximately one week.[9] |

| Humans | 10-20% | Documented side effects.[17] |

| Humans | 30-40% | Predicted to be lethal.[17] |

| Table 1: Effects of High Concentration Deuterium Oxide Exposure. |

Specific Compound Guidance

3.1 Deuterium Gas (D₂)

Deuterium gas is chemically similar to hydrogen gas (H₂) and shares its primary hazard: extreme flammability.[2][18]

| Property | Value |

| Appearance | Colorless, odorless gas[2][18] |

| Flammability | Extremely Flammable[2][6] |

| Hazards | Asphyxiant in high concentrations; Burns with an almost invisible flame[8][18] |

| Lower Flammability Limit (LFL) | ~5% in air |

| Upper Flammability Limit (UFL) | ~75% in air |

| Table 2: Key Safety Data for Deuterium Gas. |

Handling Protocol for Deuterium Gas:

-

Storage : Store cylinders upright in a well-ventilated, secure area, away from oxidizing agents and ignition sources.[2][6] Do not allow the storage temperature to exceed 50°C (122°F).[2]

-

Equipment : Use only equipment (e.g., regulators, piping) rated for hydrogen service. Ensure all equipment is properly grounded and bonded to prevent static discharge.[6]

-

Use : Use in a well-ventilated area or fume hood. Use a backflow prevention device in piping.[7] Check for leaks using a suitable gas detector or soapy water solution.

-

Emergency : In case of fire, do not extinguish the flame unless the gas flow can be stopped immediately and safely.[2][8] Use water spray to cool adjacent cylinders.[2]

Caption: Standard workflow for the safe handling of deuterium gas cylinders.

3.2 Deuterated Solvents

Deuterated solvents are the most common type of deuterium-labeled compounds used in research, especially for NMR spectroscopy. The primary handling challenge is their hygroscopic nature. Water contamination can obscure NMR signals and is detrimental to moisture-sensitive reactions.[4][19]

| Solvent | Storage Recommendations | Handling Notes |

| Chloroform-d (CDCl₃) | Refrigerate (<4°C), protect from light.[4] | Unstabilized and sensitive to UV light and oxidation.[4] |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Store at room temperature, tightly sealed. | High melting point (18°C); may solidify. Thaw in a warm water bath.[19] |

| Deuterium Oxide (D₂O) | Store at room temperature, tightly sealed. | Extremely hygroscopic. |

| Methanol-d₄ (CD₃OD) | Store at room temperature, tightly sealed. | Very hygroscopic. |

| Table 3: Storage and Handling of Common Deuterated NMR Solvents. |

Experimental Protocol: Preparing a Moisture-Sensitive NMR Sample

This protocol details the steps to minimize water contamination when preparing an NMR sample.

-

Glassware Preparation : Dry the NMR tube, pipettes, and any other glassware in an oven at >120°C for at least 4 hours (overnight is preferable).[4]

-

Cooling : Allow the glassware to cool to room temperature in a desiccator or under a stream of dry, inert gas (e.g., nitrogen or argon).

-

Sample Transfer : If possible, perform all subsequent steps in a glove box or glove bag with a dry, inert atmosphere. If a glove box is unavailable, use a nitrogen blanket over the sample preparation setup.

-

Solvent Handling : Use a clean, dry syringe to withdraw the deuterated solvent from a septum-sealed bottle.[4] For highest purity, use a single-use ampoule.[4]

-

Pre-Rinsing (Optional but Recommended) : To remove residual moisture from the glass surface, rinse the NMR tube with a small amount of the deuterated solvent, discard the rinse, and then add the fresh solvent for the sample.

-

Sample Preparation : Add the analyte to the NMR tube, followed by the deuterated solvent. Cap the tube immediately.

-

Mixing : Use a vortex mixer to dissolve the sample. Avoid shaking the tube, which can introduce contaminants from the cap.

Caption: Experimental workflow for preparing a moisture-free NMR sample.

Conclusion

The safe and effective use of deuterium-labeled compounds hinges on a solid understanding of both the chemical properties of the parent molecule and the unique physical and biological consequences of isotopic substitution. While deuterium itself is not hazardous, the flammability of deuterium gas and the hygroscopicity of deuterated solvents require specific handling procedures. The kinetic isotope effect is a powerful tool in drug development but also necessitates consideration of altered toxicological and metabolic profiles. By adhering to standard safety protocols and the specialized handling techniques outlined in this guide, researchers can safely and effectively utilize these versatile compounds.

References

- 1. fishersci.com [fishersci.com]

- 2. ckgas.com [ckgas.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. NMR Solvents | Eurisotop [eurisotop.com]

- 5. buchem.com [buchem.com]

- 6. tollgas.com [tollgas.com]

- 7. airgas.com [airgas.com]

- 8. DEUTERIUM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Heavy water - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. google.com [google.com]

- 16. hyphadiscovery.com [hyphadiscovery.com]

- 17. escholarship.org [escholarship.org]

- 18. asiaiga.org [asiaiga.org]

- 19. labinsights.nl [labinsights.nl]

Adenosine Receptor Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signaling pathways mediated by the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. This document details their canonical signaling cascades, presents quantitative data on ligand interactions, outlines methodologies for key experimental assessments, and provides visual representations of these complex cellular processes.

Introduction to Adenosine Receptors

Adenosine, a purine nucleoside, is a critical signaling molecule that modulates a vast array of physiological processes. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are expressed throughout the body and play pivotal roles in the cardiovascular, central nervous, immune, and respiratory systems.[1] Dysregulation of adenosine signaling is implicated in numerous pathological conditions, making these receptors attractive therapeutic targets for a wide range of diseases.

The four adenosine receptor subtypes exhibit different affinities for adenosine and couple to specific G proteins, leading to distinct downstream signaling events.[2] A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), while A2A and A2B receptors couple to stimulatory G proteins (Gs).[1][3] Additionally, A2B and A3 receptors can also couple to Gq proteins, further diversifying their signaling capabilities.[2]

Core Signaling Pathways

The activation of adenosine receptors by agonists initiates a cascade of intracellular events that ultimately dictate the cellular response. The canonical signaling pathways for each receptor subtype are described below.

A1 Adenosine Receptor (A1AR) Signaling

The A1AR is a high-affinity receptor for adenosine that primarily couples to Gi/o proteins.[2] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP leads to decreased activity of protein kinase A (PKA).[2]

Beyond cAMP modulation, the βγ subunits of the activated Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[2] A1AR activation can also inhibit N-, P-, and Q-type calcium channels. Furthermore, A1ARs can activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4] The A1AR signaling cascade also involves the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[5]

Caption: A1 Adenosine Receptor Signaling Pathway.

A2A Adenosine Receptor (A2AAR) Signaling

The A2AAR is a high-affinity receptor that couples to Gs proteins.[6] Upon activation, it stimulates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels.[6] This elevation in cAMP activates PKA, which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[6] Phosphorylated CREB translocates to the nucleus and modulates gene transcription.

In addition to the canonical Gs pathway, A2AAR signaling can also involve the activation of the Akt (protein kinase B) pathway.[7] Activated Akt can phosphorylate and inactivate glycogen synthase kinase 3 (GSK3), leading to the stabilization and nuclear translocation of β-catenin.[7] Furthermore, A2AAR activation has been shown to modulate MAPK signaling pathways.[6]

Caption: A2A Adenosine Receptor Signaling Pathway.

A2B Adenosine Receptor (A2BAR) Signaling

The A2BAR is a low-affinity receptor for adenosine that couples to both Gs and Gq proteins.[8] Its activation under conditions of high adenosine concentrations, such as inflammation or hypoxia, leads to a robust increase in cAMP via Gs-mediated adenylyl cyclase stimulation.[9] Similar to the A2AAR, this increase in cAMP activates PKA and other downstream effectors.[9]

The coupling of A2BAR to Gq proteins activates the PLC pathway, resulting in the generation of IP3 and DAG, which subsequently leads to intracellular calcium mobilization and PKC activation.[8] A2BAR signaling can also engage MAPK and arachidonic acid signaling pathways.[9]

Caption: A2B Adenosine Receptor Signaling Pathway.

A3 Adenosine Receptor (A3AR) Signaling

The A3AR couples to both Gi and Gq proteins.[2] Activation of the Gi pathway by A3AR leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[10] The Gq-mediated pathway involves the stimulation of PLC, resulting in increased intracellular IP3 and calcium levels.[10]

A3AR signaling is also known to activate the PI3K/Akt and MAPK pathways, including ERK1/2 and p38.[10][11] Additionally, A3AR can signal through G protein-independent pathways involving phospholipase D (PLD) and RhoA.[11]

Caption: A3 Adenosine Receptor Signaling Pathway.

Quantitative Data on Ligand-Receptor Interactions

The following tables summarize the binding affinities (Ki), agonist potencies (EC50), and antagonist potencies (IC50) for selected ligands at the four human adenosine receptor subtypes. These values are indicative and can vary depending on the experimental conditions and cell system used.

Table 1: Ligand Binding Affinities (Ki, nM)

| Ligand | A1AR | A2AAR | A2BAR | A3AR |

| Adenosine | ~300 | ~700 | ~24000 | ~300 |

| NECA | 113 | 28 | 1000 | 113 |

| CGS-21680 | >10000 | 55 | >10000 | >10000 |

| Cl-IB-MECA | 2500 | 2500 | 2500 | 0.024 |

| DPCPX | 0.5 | 1500 | >10000 | >10000 |

| ZM-241385 | >10000 | 0.5 | >10000 | >10000 |

| PSB-603 | >10000 | >10000 | 50 | >10000 |

| MRS 1220 | >10000 | >10000 | >10000 | 1 |

Table 2: Agonist Potencies (EC50, nM)

| Agonist | A1AR | A2AAR | A2BAR | A3AR |

| Adenosine | 310 | 700 | 24000 | 290 |

| NECA | 10 | 27.5 | 1000 | 10 |

| CGS-21680 | >10000 | 22 | >10000 | >10000 |

| Cl-IB-MECA | >10000 | >10000 | >10000 | 14 |

| Regadenoson | >10000 | 1200 | >10000 | >10000 |

Table 3: Antagonist Potencies (IC50, nM)

| Antagonist | A1AR | A2AAR | A2BAR | A3AR |

| Caffeine | 23000 | 13000 | 50000 | >100000 |

| Theophylline | 12000 | 8000 | 25000 | >100000 |

| DPCPX | 1 | 2000 | >10000 | >10000 |

| ZM-241385 | >10000 | 2 | >10000 | >10000 |

| PSB-603 | >10000 | >10000 | 59 | >10000 |

| MRS 1220 | >10000 | >10000 | >10000 | 31 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize adenosine receptor signaling pathways.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a ligand for a specific receptor.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest are prepared from cultured cells or tissues by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]DPCPX for A1AR) and varying concentrations of the unlabeled competitor ligand. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.[12]

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor ligand concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

Ki Calculation: The affinity constant (Ki) of the competitor ligand is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate (for A2AAR and A2BAR) or inhibit (for A1AR and A3AR) the production of cAMP.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the adenosine receptor of interest are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Ligand Treatment: For A2AAR and A2BAR, cells are treated with varying concentrations of the agonist. For A1AR and A3AR, cells are first stimulated with an adenylyl cyclase activator (e.g., forskolin) and then treated with varying concentrations of the agonist.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[3]

-

Data Analysis: The data are plotted as the amount of cAMP produced versus the logarithm of the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration, typically mediated by Gq-coupled receptors (A2BAR and A3AR).

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the receptor of interest are cultured on black-walled, clear-bottom microplates and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[13][14]

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

-

Ligand Addition: Varying concentrations of the agonist are added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to determine the EC50 value.

MAPK/ERK Phosphorylation Assay (Western Blot)

This assay is used to determine the activation of the MAPK/ERK signaling pathway following receptor stimulation.

Methodology:

-

Cell Culture and Serum Starvation: Cells expressing the receptor of interest are cultured and then serum-starved to reduce basal levels of ERK phosphorylation.

-

Ligand Stimulation: Cells are stimulated with the agonist for a specific time course.

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The protein concentration of the cell lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged.

-

Normalization: The membrane is stripped and re-probed with an antibody for total ERK to normalize for protein loading.

-

Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK bands.

CREB Reporter Gene Assay

This assay measures the activation of the transcription factor CREB, a downstream target of the A2AAR and A2BAR signaling pathways.

Methodology:

-

Cell Transfection: Cells are co-transfected with a plasmid encoding the adenosine receptor of interest and a reporter plasmid containing a luciferase or other reporter gene under the control of a promoter with multiple cAMP response elements (CREs).[15][16] A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) is often co-transfected for normalization.[16]

-

Ligand Stimulation: Transfected cells are stimulated with varying concentrations of the agonist.

-

Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The activity of the control reporter is also measured.

-

Data Analysis: The reporter activity is normalized to the control reporter activity. The fold induction of reporter activity is plotted against the logarithm of the agonist concentration to determine the EC50 value.[17]

Conclusion

The four adenosine receptor subtypes orchestrate a complex and diverse range of signaling pathways that are fundamental to cellular function and homeostasis. A thorough understanding of these pathways, coupled with robust quantitative and functional assays, is essential for the successful discovery and development of novel therapeutics targeting this important receptor family. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricacies of adenosine receptor signaling.

References

- 1. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. innoprot.com [innoprot.com]

- 4. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]

- 13. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Adenosine in Human Plasma using Adenosine-d13 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of adenosine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Adenosine-d13, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for clinical research and drug development applications where accurate measurement of adenosine levels is critical.

Introduction

Adenosine is an endogenous purine nucleoside that plays a crucial role in various physiological and pathological processes, including neurotransmission, cardiovascular function, and inflammation. Accurate quantification of adenosine in biological matrices is essential for understanding its role in disease and for the development of novel therapeutics. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.

Experimental

Materials and Reagents

-

Adenosine (≥99% purity)

-

This compound (isotopic purity ≥98%)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Ammonium acetate

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Agilent 1100 series or equivalent

-

Mass Spectrometer: API 3000 triple quadrupole mass spectrometer or equivalent

-

Analytical Column: Luna C-18(2) (3 µm, 100 Å, 150 x 2.0 mm) or equivalent

Standard Solutions

Stock solutions of adenosine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1 v/v). Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 0.5 - 500 ng/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations in a similar manner.

Sample Preparation Protocol

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Luna C-18(2) (3 µm, 100 Å, 150 x 2.0 mm) |

| Mobile Phase A | 25 mM Ammonium acetate in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 10% B |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Run Time | 5 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Spray Voltage | 5000 V |

| Temperature | 450°C |

| Collision Gas | Nitrogen |

| Dwell Time | 200 ms |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Adenosine | 268.1 | 136.1 |

| This compound | 281.1 | 136.1 |

Note: The precursor ion for this compound is calculated based on the addition of 13 daltons to the molecular weight of adenosine. The product ion (adenine fragment) is not expected to contain the deuterium labels.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of adenosine in human plasma.

Linearity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL with a coefficient of determination (r²) greater than 0.99.

Table 2: Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.5 | Example Value |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| 250 | Example Value |

| 500 | Example Value |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results are summarized in Table 3.

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 1.5 | < 15% | 85-115% | < 15% | 85-115% |

| Medium | 75 | < 15% | 85-115% | < 15% | 85-115% |

| High | 400 | < 15% | 85-115% | < 15% | 85-115% |

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Adenosine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of adenosine and dissolve it in 10 mL of methanol in a volumetric flask.

-

This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask.

-

Adenosine Working Standards: Perform serial dilutions of the adenosine stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards at concentrations of 5, 10, 50, 100, 500, 1000, 2500, and 5000 ng/mL.

-

This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

Protocol 2: Preparation of Calibration Curve and Quality Control Samples

-

Calibration Curve Samples: To 90 µL of blank human plasma, add 10 µL of the appropriate adenosine working standard to achieve final concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low (1.5 ng/mL), medium (75 ng/mL), and high (400 ng/mL) concentrations by spiking blank human plasma with the corresponding adenosine working standards.

Visualizations

Caption: Sample preparation workflow for adenosine quantification.

Caption: Simplified adenosine signaling pathway.

Conclusion